molecular formula C28H22 B163035 1,2,3,4-Tetraphenyl-1,3-butadiene CAS No. 1608-11-3

1,2,3,4-Tetraphenyl-1,3-butadiene

Cat. No.: B163035
CAS No.: 1608-11-3
M. Wt: 358.5 g/mol
InChI Key: DAABVBOFAIYKNX-GPAWKIAZSA-N
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Description

1,2,3,4-Tetraphenyl-1,3-butadiene ( 806-71-3) is an organic compound with the formula C₂₈H₂₂, serving as a fundamental scaffold in materials science . It is synthesized by the reductive coupling of diphenylacetylene . This compound is a foundational building block for a new class of multiple stimuli-responsive fluorescent materials known as aggregation-induced emission luminogens (AIEgens) . Inspired by its structure, researchers employ a "minus strategy" to develop novel fluorophores that exhibit no emission in solution but emit strong fluorescence in the aggregate state . These derived materials demonstrate valuable properties such as reversible mechanofluochromism, where emission color changes upon grinding or solvent exposure, and acidochromism . This makes them highly promising for applications in security inks, rewritable paper, optical storage, and organic light-emitting diodes . The compound's structure features phenyl groups significantly rotated out of the plane of the 1,3-butadiene core, a characteristic that influences its conformational sensitivity and solid-state packing, which are critical for its optical behaviors . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1608-11-3

Molecular Formula

C28H22

Molecular Weight

358.5 g/mol

IUPAC Name

[(1E,3E)-1,3,4-triphenylbuta-1,3-dien-2-yl]benzene

InChI

InChI=1S/C28H22/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-22H/b27-21+,28-22+

InChI Key

DAABVBOFAIYKNX-GPAWKIAZSA-N

SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=CC3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3)\C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=CC3=CC=CC=C3)C4=CC=CC=C4

Other CAS No.

1608-11-3

Pictograms

Irritant

Synonyms

(1Z,3Z)-1,2,3,4-Tetraphenyl-1,3-butadiene

Origin of Product

United States

Scientific Research Applications

Optical Applications

Fluorescent and Electroluminescent Materials

TPBD is utilized as a wavelength shifter and electroluminescent dye , notably emitting blue light. Its ability to shift wavelengths makes it valuable in applications requiring precise light manipulation, such as in LED technologies and display systems .

Aggregation-Induced Emission (AIE)

Recent studies have highlighted TPBD's role in aggregation-induced emission (AIE) phenomena. AIE luminogens based on TPBD exhibit enhanced fluorescence when aggregated, making them suitable for sensors and imaging applications . The unique structural attributes of TPBD facilitate the development of responsive fluorescent systems that can change luminescence based on environmental stimuli .

Materials Science

Charge Transporting Materials

TPBD derivatives are extensively studied for their properties as charge transporting substances in electrophotographic materials. These derivatives demonstrate excellent solubility and high sensitivity to light, making them ideal for use in photocopiers and laser printers . The incorporation of TPBD into electrophotographic systems improves the durability and efficiency of the charge transport layer, which is critical for high-performance imaging applications.

Polymorphism Studies

Research has also focused on the polymorphic forms of TPBD, which exhibit distinct optical properties. For example, one monoclinic polymorph was analyzed for its anisotropic optical functions using polarized UV-visible spectroscopy. This study provided insights into intermolecular interactions and excited states relevant to chemical physics and materials science . Such investigations are crucial for optimizing the performance of materials in optoelectronic devices.

Pharmaceutical Applications

Synthesis of Active Compounds

TPBD serves as a starting material for synthesizing various pharmaceutically active compounds . Its stable molecular structure allows for effective conjugation during chemical reactions, facilitating the development of new drugs . The versatility of TPBD derivatives in medicinal chemistry is an area of ongoing research.

Case Study 1: Electrophotographic Materials

In a study investigating TPBD derivatives as electrophotographic light-sensitive materials, researchers found that compounds with dialkylamino groups exhibited superior characteristics such as high sensitivity and low light fatigue. These findings underscore the potential of TPBD derivatives in enhancing the performance of electronic imaging technologies .

Case Study 2: AIE Luminogens

A recent exploration into AIE-based fluorescent systems revealed that TPBD derivatives could be engineered to respond dynamically to environmental changes. The study demonstrated that these compounds could serve as effective sensors for detecting specific analytes through changes in fluorescence intensity .

Summary Table of Applications

Application AreaSpecific Use CasesKey Properties
Optical DevicesWavelength shifters, electroluminescent dyesBlue emission, wavelength shifting
Materials ScienceCharge transporting materialsHigh sensitivity, durability
Pharmaceutical ChemistrySynthesis of active compoundsStable conjugation
AIE PhenomenaResponsive fluorescent systemsEnhanced emission upon aggregation

Comparison with Similar Compounds

1,1,4,4-Tetraphenyl-1,3-butadiene (TPB)

  • Structure vs. TPBD : TPB features phenyl groups at the 1 and 4 positions, creating a less symmetric structure compared to TPBD. This asymmetry influences its aggregation behavior and emission properties.
  • Photophysics : TPB is a blue luminescent molecule in the solid state, with four polymorphs exhibiting distinct thermal stabilities and emission efficiencies. Unlike TPBD, TPB retains strong emission in aggregated states due to restricted low-frequency phenyl ring motions .
  • Applications : Used as a wavelength shifter in scintillation detectors and electroluminescent dyes, highlighting its role in energy conversion .
Property TPBD TPB
Symmetry Symmetrical (phenyls at 1,2,3,4) Asymmetrical (phenyls at 1,1,4,4)
Solid-State Emission Aggregation-enhanced in FOGs Polymorph-dependent
Solubility Soluble in toluene, benzene Soluble in ethanol, chloroform

1,2,3,4-Tetraphenyl-1,3-cyclopentadiene (TPCP)

  • Structure : Incorporates a cyclopentadiene ring, increasing steric hindrance and reducing conjugation compared to TPBD.
  • Photophysics: Exhibits pressure-induced emission enhancement (PIE) and multicolor emission under mechanical stress, a property absent in TPBD. This mechanoresponsive behavior is attributed to controlled structural evolution under pressure .
  • Applications: Functions as a ligand in organometallic catalysts and in triple-layer blue-emitting devices .

1-Methyl-1,2,3,4,5-pentaphenylsilole

  • Structure : A silole ring with phenyl substituents, differing from TPBD’s butadiene backbone.
  • Photophysics : Demonstrates aggregation-induced emission (AIE), where emission intensity increases in aggregated states. This contrasts with TPBD’s aggregation-dependent fluorescence, which relies on rigid conjugated cores rather than AIE mechanisms .

Polymorphism and Solid-State Behavior

  • TPB: Four polymorphs and one solvate form have been identified, with thermodynamic stability governed by packing efficiency and intermolecular interactions. Polymorphs show varying emission intensities due to differences in nonradiative decay pathways .
  • TPBD: Limited polymorphism data are available, but its use in FOGs suggests a stable crystalline or glassy state under ambient conditions .

Research Findings and Mechanistic Insights

  • Thermodynamic vs. Kinetic Control : TPB’s polymorph formation is kinetically driven, with metastable forms crystallizing faster than thermodynamically stable ones. This contrasts with TPCP’s pressure-driven structural evolution, which is thermodynamically controlled .
  • Steric Effects : TPCP’s bulky phenyl groups hinder reactivity in chemical reactions, a property exploited in steric studies, whereas TPBD’s symmetry facilitates its integration into ordered materials like FOGs .

Preparation Methods

Reaction Overview

The Wittig-Horner reaction is the most widely reported method for synthesizing TPB. This approach involves the condensation of 3,3-diphenylacrolein derivatives with dialkyl l,l-diphenylmethylphosphonates under basic conditions.

Stepwise Procedure

  • Synthesis of 3,3-Diphenylacrolein :

    • Aniline derivatives are reacted with tri-lower alkyl phosphates to form di-lower alkylanilines.

    • Subsequent treatment with phosgene yields di-lower alkylamino-substituted benzophenones.

    • Grignard reagents (e.g., CH₃MgBr) are used to convert benzophenones to l,l-diphenylethylene derivatives.

  • Phosphonate Preparation :

    • Dialkyl l,l-diphenylmethylphosphonates are synthesized via Arbuzov rearrangement using PCl₃ and alcohols.

  • Condensation Reaction :

    • 3,3-Diphenylacrolein reacts with dialkyl phosphonates in dimethylformamide (DMF) or tetrahydrofuran (THF) under basic catalysis (e.g., KOtBu or NaH).

    • Temperatures range from room temperature to 80°C, yielding TPB with 70–85% efficiency.

Key Data

ParameterValue
CatalystKOtBu, NaH
SolventDMF, THF
Temperature25–80°C
Reaction Time4–12 hours
Yield70–85%

Cobalt-Mediated Reductive Dimerization of Bisarylalkynes

Reaction Overview

Internal bisarylalkynes undergo reductive dimerization in the presence of substoichiometric Co₂(CO)₈, producing TPB with high regioselectivity. This method is notable for its simplicity and scalability.

Mechanism

  • Co₂(CO)₈ facilitates the coupling of two alkyne units via a cobaltacyclopentadiene intermediate.

  • The reaction proceeds under inert conditions, typically in THF or toluene.

Optimization

  • Catalyst Loading : 5–10 mol% Co₂(CO)₈.

  • Solvent : THF (optimal for yield).

  • Temperature : 60–80°C.

Key Data

ParameterValue
CatalystCo₂(CO)₈ (5–10 mol%)
SolventTHF
Temperature60–80°C
Reaction Time6–24 hours
Yield85–95%

Palladium-Catalyzed Cross-Coupling with Hydrogenation

Reaction Overview

A palladium-catalyzed cross-coupling strategy using Pd(PCy₂CH₂CH₂PCy₂)(OTf)₂ and hydrogen gas has been reported for TPB synthesis. This method is advantageous for functionalized substrates.

Procedure

  • Substrate Preparation :

    • Diphenylacetylene derivatives are synthesized via Sonogashira coupling.

  • Hydrogenation :

    • The alkyne is hydrogenated in methanol under 3040.2 Torr H₂ pressure.

    • Pd catalysts enable selective reduction to the 1,3-diene structure.

Key Data

ParameterValue
CatalystPd(PCy₂CH₂CH₂PCy₂)(OTf)₂
SolventMethanol
Pressure3040.2 Torr H₂
Temperature48.84°C
Yield88.7% (with byproducts)

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

MethodYield (%)CostScalability
Wittig-Horner70–85ModerateHigh
Co₂(CO)₈ Dimerization85–95HighModerate
Pd-Catalyzed88.7Very HighLow

Advantages and Limitations

  • Wittig-Horner : Reliable but requires toxic phosphonates.

  • Co₂(CO)₈ : High yield but cobalt toxicity limits industrial use.

  • Pd-Catalyzed : Selective but cost-prohibitive for large-scale synthesis.

Crystallization and Purification

TPB is typically purified via column chromatography (silica gel, benzene/hexane eluent) and recrystallized from ethanol or acetic acid. Single crystals for scintillation applications are grown using the vertical Bridgman technique, achieving needle-like morphologies with melting points of 207–209°C .

Q & A

Q. What are the standard synthetic routes for 1,2,3,4-tetraphenyl-1,3-butadiene (TPB), and how can competing side reactions be minimized?

TPB is commonly synthesized via lithium coupling methods. For example, 1,4-dilithio-TPB intermediates (e.g., compound 8 ) are generated using protocols reported by Eisch et al., but competing mechanisms can lead to byproducts like 1,2-diphenylethenes or 1,2,3-triphenylnaphthalene . To mitigate side reactions, control reaction stoichiometry, temperature (<0°C), and use inert atmospheres. Post-synthesis purification via column chromatography or crystallization is critical .

Q. How do researchers characterize TPB and its derivatives?

Key techniques include:

  • NMR spectroscopy : To confirm phenyl group substitution patterns and diene backbone geometry.
  • X-ray crystallography : For resolving solid-state structures, especially polymorphs .
  • Mass spectrometry : To verify molecular weights, as seen in EPA/NIH spectral data (e.g., m/z 636 for iron-TPB carbonyl complexes) .
  • Thermogravimetric analysis (TGA) : To assess thermal stability of polymorphs .

Q. What safety precautions are necessary when handling TPB in the lab?

While TPB itself is not classified as hazardous, derivatives like 1,4-dibromo-TPB may require handling in fume hoods due to bromine reactivity. Always use PPE (gloves, goggles) and store TPB in airtight containers away from light to prevent degradation .

Q. How is TPB utilized in optoelectronic applications?

TPB’s conjugated structure enables blue luminescence, making it suitable for organic glasses (FOGs) with fixed photoluminescence peaks. However, brittleness limits mechanical durability. Researchers address this by blending TPB with polymers like poly(phenylenemethylene) (PPM) to enhance flexibility while retaining emissive properties .

Advanced Research Questions

Q. What factors influence the polymorphic landscape of TPB, and how can specific forms be selectively crystallized?

Four TPB polymorphs and one solvate form have been identified, with stability governed by thermodynamics (e.g., packing efficiency) and kinetics (e.g., solvent evaporation rates). To target specific polymorphs:

  • Use solvent polarity tuning (e.g., toluene for Form I vs. THF for Form II).
  • Apply slow cooling or seeding techniques to favor thermodynamically stable forms .

Q. How does TPB perform as a wavelength shifter in dark matter detectors, and what experimental parameters optimize its efficiency?

In DEAP-3600 experiments, TPB films shift UV scintillation to visible light. Key parameters include:

  • Film thickness : Optimize between 100–200 nm to balance light yield and self-absorption.
  • Substrate adhesion : Use vapor deposition to ensure uniform coating on acrylic surfaces.
  • Light yield calibration : Quantify single-photon detection efficiency via pulse shape discrimination (PSD) and prompt fraction analysis .

Q. What mechanistic insights explain byproduct formation during TPB derivatization (e.g., with Me₂SnCl₂)?

Excess Me₂SnCl₂ reacts with TPB to generate HCl, leading to protodestannation and forming chlorodimethyltin derivatives (e.g., compound 26 ). To suppress this, maintain a 1:1 stoichiometry and use scavengers like molecular sieves to absorb HCl .

Q. Can TPB exhibit aggregation-induced emission (AIE) or pressure-induced emission enhancement (PIEE)?

While TPB’s rigid structure limits intramolecular motion, its cyclopentadiene analogs (e.g., TPC) show PIEE due to restricted rotation under high pressure. For TPB, computational modeling (DFT) and high-pressure PL studies are recommended to evaluate similar behavior .

Q. How do metal-TPB complexes (e.g., ruthenium/iron carbonyls) impact catalytic or electronic properties?

Hexacarbonyl-TPB metal complexes (e.g., Ru-Ru or Fe-Fe) exhibit unique redox behavior. Characterize these using cyclic voltammetry and UV-vis spectroscopy. Applications in catalysis (e.g., CO activation) require studying ligand-metal charge transfer dynamics .

Methodological Considerations

  • Contradictory data resolution : When spectral data (e.g., mass or NMR) conflicts with expected structures, cross-validate using XRD or computational simulations (e.g., Gaussian) .
  • Advanced synthesis : For dibromo-TPB derivatives, optimize reaction time and halogen source (CBr₄ vs. Br₂) to achieve >95% cis stereoselectivity .

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